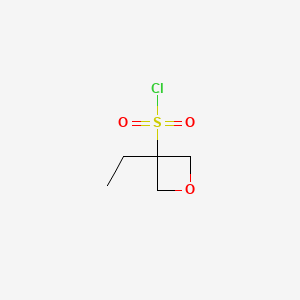
1-(3-Tert-butylphenyl)piperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Tert-butylphenyl)piperidin-3-amine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a tert-butylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Tert-butylphenyl)piperidin-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of 3-tert-butylphenylamine with piperidine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Tert-butylphenyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Tert-butylphenyl)piperidin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-(3-tert-butylphenyl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(3-Tert-butylphenyl)piperidine: Similar structure but lacks the amine group.
3-Tert-butylphenylamine: Lacks the piperidine ring.
Piperidin-3-amine: Lacks the tert-butylphenyl group.
Uniqueness: 1-(3-Tert-butylphenyl)piperidin-3-amine is unique due to the combination of the piperidine ring and the tert-butylphenyl group, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C15H24N2 |
|---|---|
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
1-(3-tert-butylphenyl)piperidin-3-amine |
InChI |
InChI=1S/C15H24N2/c1-15(2,3)12-6-4-8-14(10-12)17-9-5-7-13(16)11-17/h4,6,8,10,13H,5,7,9,11,16H2,1-3H3 |
InChI-Schlüssel |
WZLPKGYOHZQPRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC=C1)N2CCCC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


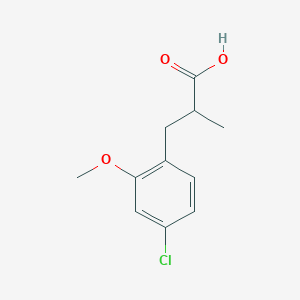
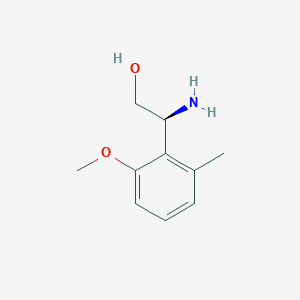


![4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoicacid](/img/structure/B15321633.png)
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
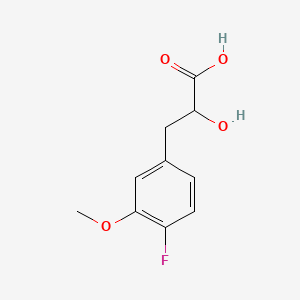
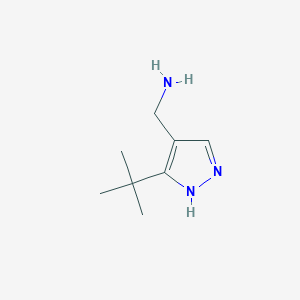

![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)
